

A Comparative Guide to the Efficacy of Menin Inhibitors in Acute Leukemia

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for acute leukemia, a new class of drugs known as Menin inhibitors is demonstrating significant promise. These agents are particularly effective in leukemias harboring specific genetic alterations, namely rearrangements of the KMT2A gene (formerly MLL) and mutations in the NPM1 gene. This guide provides a comparative overview of the efficacy of four leading Menin inhibitors in clinical development: Revumenib (SNDX-5613), Ziftomenib (KO-539), Bleximenib (JNJ-75276617), and Enzomenib (DSP-5336).

It is important to clarify a common point of confusion: MEN-10376 is not a Menin inhibitor. It is a tachykinin NK-2 receptor antagonist, a class of compounds investigated for conditions such as irritable bowel syndrome and asthma. This guide will focus exclusively on true Menin inhibitors and their role in oncology.

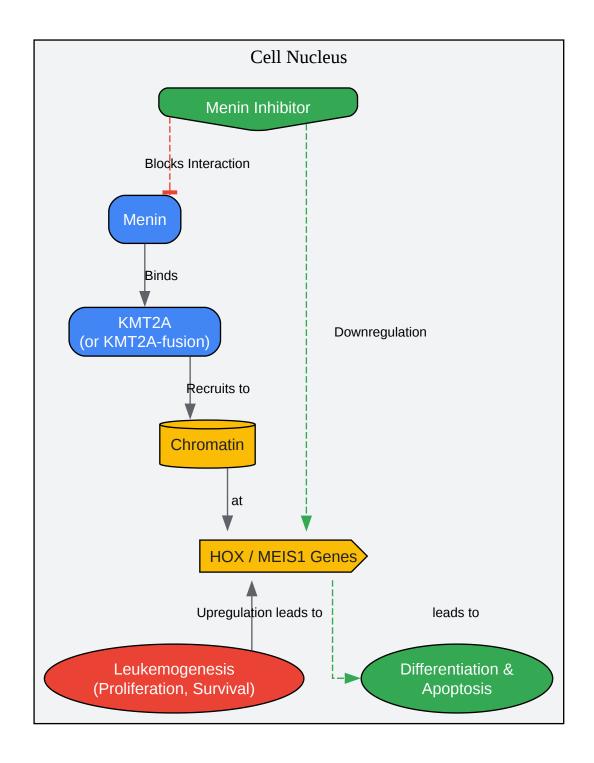
The Mechanism of Action of Menin Inhibitors

Menin is a scaffold protein that plays a crucial role in regulating gene expression. In acute leukemias with KMT2A rearrangements or NPM1 mutations, the Menin protein forms a complex with the KMT2A protein (or its fusion products). This interaction is essential for the transcription of key oncogenes, such as HOX and MEIS1, which drive leukemic cell proliferation and block differentiation.

Menin inhibitors are small molecules designed to disrupt the protein-protein interaction between Menin and KMT2A. By blocking this interaction, these inhibitors prevent the



recruitment of the KMT2A complex to chromatin, leading to the downregulation of HOX and MEIS1 gene expression. This, in turn, induces differentiation and apoptosis in the leukemic cells.



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Caption: The Menin-KMT2A signaling pathway and the mechanism of Menin inhibitors.



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Preclinical Efficacy of Menin Inhibitors

The preclinical activity of Menin inhibitors has been evaluated in various leukemia cell lines and patient-derived xenograft (PDX) models. The following table summarizes the available in vitro efficacy data.

Inhibitor	Cell Lines	IC50 Values	Reference
Revumenib (SNDX- 5613)	KMT2A-rearranged and NPM1-mutant cell lines	10-20 nM (cell-based IC50)	[1]
Ziftomenib (KO-539)	MLL-rearranged and NPM1-mutant AML cell lines	<25 nM	[2]
Bleximenib (JNJ- 75276617)	KMT2A-rearranged AML cell lines (MOLM-14, MOLM- 13, MV4-11)	<0.1 μΜ	[3]
NPM1-mutant AML cell line (OCI-AML3)	<0.1 μΜ	[3]	
Enzomenib (DSP- 5336)	Human acute leukemia cell lines with MLL rearrangements or NPM1 mutations	Selective growth inhibition observed	[4][5]

Clinical Efficacy of Menin Inhibitors

Multiple clinical trials are underway to evaluate the safety and efficacy of Menin inhibitors in patients with relapsed or refractory acute leukemia. The table below provides a comparative summary of the key clinical data from these trials.

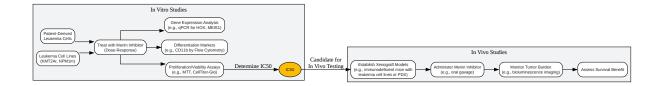


Inhibitor	Clinical Trial	Patient Population	Overall Response Rate (ORR)	Complete Remission (CR) + CR with Partial Hematologi c Recovery (CRh)	Reference
Revumenib (SNDX-5613)	AUGMENT- 101 (Phase 2)	R/R KMT2Ar Acute Leukemia	63%	23%	[6]
AUGMENT- 101 (Phase 2)	R/R NPM1- mutant AML	47%	23%	[7]	
Ziftomenib (KO-539)	KOMET-001 (Phase 1b/2)	R/R NPM1- mutant AML	33%	22%	[1]
Bleximenib (JNJ- 75276617)	cAMeLot-1 (Phase 1/2)	R/R Acute Leukemia (KMT2Ar or NPM1m)	36.4% - 55.0% (dose- dependent)	18.2% - 40.0% (dose- dependent)	[8]
Enzomenib (DSP-5336)	Phase 1/2 Study	R/R KMT2Ar Acute Leukemia	59.1%	22.7%	[9]
Phase 1/2 Study	R/R NPM1- mutant AML	53.8%	23.1%	[9]	

Experimental ProtocolsPreclinical Evaluation of Menin Inhibitors

A general workflow for the preclinical assessment of Menin inhibitors is outlined below.





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Caption: A typical experimental workflow for the preclinical evaluation of Menin inhibitors.

In Vitro Cell Proliferation Assays:

- Cell Lines: Leukemia cell lines with known KMT2A rearrangements (e.g., MOLM-13, MV4-11) or NPM1 mutations (e.g., OCI-AML3) are cultured under standard conditions.
- Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the Menin inhibitor for a specified period (e.g., 4-7 days).
- Viability Assessment: Cell viability is measured using assays such as MTT or CellTiter-Glo.
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the doseresponse curves.

In Vivo Xenograft Studies:

- Animal Models: Immunodeficient mice (e.g., NSG mice) are engrafted with human leukemia cell lines or patient-derived leukemia cells (PDX models).
- Treatment: Once leukemia is established, mice are treated with the Menin inhibitor (e.g., via oral gavage) or a vehicle control.



 Efficacy Endpoints: Treatment efficacy is assessed by monitoring leukemia burden (e.g., through bioluminescence imaging or flow cytometry of peripheral blood/bone marrow) and overall survival.

Clinical Trial Protocols

The clinical evaluation of Menin inhibitors typically follows a phased approach. Below is a generalized protocol based on the ongoing clinical trials.

- Study Design: Phase 1/2, open-label, dose-escalation, and dose-expansion studies.
- Patient Population: Adult and pediatric patients with relapsed or refractory acute leukemia (AML or ALL) with confirmed KMT2A rearrangements or NPM1 mutations who have received prior standard therapies.
- Treatment: Menin inhibitors are administered orally, typically in 28-day cycles. Dosing may be adjusted based on tolerability and in combination with other agents like azacitidine and venetoclax in some trial arms.
- Primary Endpoints:
 - Phase 1: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to assess safety and tolerability.
 - Phase 2: To evaluate efficacy, primarily the rate of complete remission (CR) and CR with partial hematologic recovery (CRh).
- Secondary Endpoints: Overall response rate (ORR), duration of response, overall survival, and rates of minimal residual disease (MRD) negativity.

Conclusion

Menin inhibitors represent a significant advancement in the targeted treatment of acute leukemias with KMT2A rearrangements and NPM1 mutations. The clinical data to date for Revumenib, Ziftomenib, Bleximenib, and Enzomenib are highly encouraging, demonstrating meaningful clinical activity in heavily pretreated patient populations. While there are variations



in the reported response rates, all four agents have shown the potential to induce deep and durable remissions.

Ongoing and future studies will further delineate the optimal use of these agents, both as monotherapy and in combination with other anti-leukemic drugs. The continued development of Menin inhibitors offers new hope for patients with these historically difficult-to-treat leukemias.

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